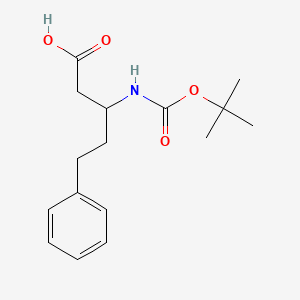

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Description

Discovery and Development of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic Acid

The synthesis of this compound was first reported in the late 20th century, coinciding with growing interest in β-amino acids as alternatives to α-amino acids in peptide design. The compound’s CAS registry numbers, 218608-83-4 (for the (R)-enantiomer) and 955314-80-4 (for the racemic form), reflect its registration in chemical databases as a distinct entity. Its development was enabled by advances in Boc-protection chemistry, a method popularized for its compatibility with solid-phase peptide synthesis (SPPS).

Early synthetic routes involved the coupling of β-homophenylalanine derivatives with di-tert-butyl dicarbonate under basic conditions, a strategy adapted from Boc-protection protocols for α-amino acids. For example, the (R)-enantiomer is synthesized via stereoselective alkylation of β-homophenylalanine precursors followed by Boc-group introduction using tert-butoxycarbonyl anhydride. The compound’s crystalline structure and stability at ambient temperatures (as noted in storage guidelines) facilitated its adoption in laboratory settings.

Evolution of β-Amino Acids in Chemical Research

β-Amino acids, such as this compound, differ from α-amino acids by the positioning of the amino group on the β-carbon. This structural modification confers distinct conformational properties, enabling β-peptides to adopt helices, sheets, and turns resistant to enzymatic degradation. The exploration of β-amino acids accelerated in the 1990s, driven by their potential in creating metabolically stable therapeutics.

Key milestones include the discovery of β-peptides’ helical structures by Seebach and Gellman, which demonstrated that β-amino acid oligomers could mimic natural peptides while evading proteolysis. The incorporation of aromatic side chains, as seen in this compound, further expanded their utility by introducing hydrophobic interactions critical for molecular recognition.

Significance in Peptide Chemistry and Drug Development

The Boc-protected β-amino acid moiety in this compound serves dual roles: it stabilizes the amine group during synthesis and enables precise control over peptide backbone geometry. For instance, β-peptides incorporating this compound exhibit enhanced resistance to gastric proteases, making them candidates for oral drug delivery.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₃NO₄ | |

| Molecular weight | 293.36 g/mol | |

| Melting point | Not explicitly reported | – |

| Storage conditions | Ambient, dry |

In drug development, β-amino acid derivatives are prized for their ability to disrupt protein-protein interactions, a feature leveraged in oncology and antimicrobial therapies. The phenyl group in this compound enhances binding affinity to hydrophobic pockets in target proteins, as demonstrated in studies of β-peptide inhibitors of viral fusion proteins.

Nomenclature Development and Classification Systems

The IUPAC name (3R)-3-[(tert-butoxycarbonyl)amino]-5-phenylpentanoic acid delineates the compound’s stereochemistry (R-configuration), Boc-protected amine, and phenyl-substituted pentanoic acid chain. Alternative designations include “Boc-β-homo-Phe-OH,” reflecting its homology to phenylalanine (Phe).

β-Amino acids are classified by the position of the amino group relative to the carboxylate (β² vs. β³) and their side-chain topology. This compound falls into the β³ category, with the amino group on the third carbon of the pentanoic acid backbone. Such classification aids in predicting secondary structures; β³-amino acids favor helical conformations, whereas β² residues promote turn formation.

The Boc group itself follows a standardized nomenclature system for protecting groups, where “tert-butoxycarbonyl” specifies the tert-butyl ester linked to a carbonyl moiety. This systematic naming ensures unambiguous communication across chemical literature and regulatory documents.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWZFJXOLAXENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation

One of the most significant applications of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is in the modulation of neurotransmitter systems. Research indicates that this compound can act on excitatory amino acid receptors, which are crucial for mediating synaptic transmission. Its ability to influence neurotransmitter pathways makes it a candidate for therapeutic applications in neurological disorders such as epilepsy and neuropathic pain management .

Case Studies

- Epilepsy Treatment : Preliminary studies suggest that compounds similar to this compound may reduce seizure activity in animal models by modulating glutamate receptors, which are pivotal in seizure mechanisms.

- Neuropathic Pain Management : The compound's interaction with neurotransmitter release pathways indicates its potential as an adjunct treatment for chronic pain conditions. Studies have shown that it can influence pain pathways, providing a basis for further research into its analgesic properties .

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to the development of new pharmacological agents. The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, facilitating the formation of peptide bonds while protecting amine functionalities during chemical reactions .

Applications in Synthesis

The compound has been utilized in the synthesis of various biologically active molecules, including growth hormone secretagogues (GHS). The incorporation of this compound into GHS analogs has resulted in new compounds with significantly enhanced potency and improved pharmacokinetic properties .

Biochemical Tool

Enzyme Interaction Studies

In biochemical research, this compound is employed as a precursor for studying enzyme-substrate interactions. Its reactive functional groups allow it to participate in various biochemical reactions, making it valuable for understanding enzyme mechanisms and developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The phenyl and pentanoic acid moieties contribute to the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Structural and Functional Analysis

- Core Backbone Variations: The target compound and its enantiomers share a pentanoic acid backbone, whereas analogs like 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid () feature a benzoic acid core, altering electronic properties and solubility . The biphenyl-substituted analog () introduces aromatic bulk, likely improving binding to hydrophobic targets .

- Functional Group Modifications: Replacement of the Boc group with a tetrazolylcarbamoyl moiety () mimics carboxylic acid bioisosteres, enhancing metabolic stability and hydrogen-bonding capacity .

Stereochemical Impact :

- Enantiomers (R/S) of the target compound exhibit divergent biological activities. For example, the (R)-enantiomer (CAS: 218608-83-4) is priced higher due to its utility in asymmetric synthesis , while the (S)-form (CAS: 218608-84-5) is used in specialized research contexts .

Biological Activity

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid (Boc-5-Ph-Pentanoic Acid) is an organic compound with the molecular formula C16H23NO4. It is a derivative of pentanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a phenyl group attached to the pentanoic acid chain. This compound is notable for its applications in organic synthesis and potential therapeutic uses, particularly in the context of cancer treatment and enzyme modulation.

Chemical Structure:

- Molecular Formula: C16H23NO4

- CAS Number: 955314-80-4

Synthesis Overview:

The synthesis of Boc-5-Ph-Pentanoic Acid typically involves several key steps:

- Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Formation of the Pentanoic Acid Chain: This step includes alkylation, reduction, and oxidation reactions to construct the pentanoic acid backbone.

- Introduction of the Phenyl Group: A Friedel-Crafts acylation reaction is used to introduce the phenyl group.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group enhances stability and solubility, facilitating further biological interactions once deprotected. Upon deprotection, the amino group can interact with active sites on enzymes or receptors, modulating their activity and influencing various biological processes.

Potential Therapeutic Applications

-

Cancer Treatment:

- Studies have indicated that this compound may serve as a vitamin D receptor agonist, potentially influencing gene expression related to cell growth and differentiation. Its structural properties suggest it could be developed into a therapeutic agent for neoplasms, particularly prostate cancer.

- Enzyme Modulation:

Case Studies and Research Findings

- In Vitro Studies:

- In Vivo Efficacy:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Boc-L-Valine | Similar Boc-protected amino acid | Used as an intermediate in peptide synthesis |

| Gabapentin | Similar backbone structure | Anticonvulsant and neuropathic pain relief |

| Phenylalanine | Amino acid with phenyl group | Essential amino acid involved in protein synthesis |

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence experimental design?

The Boc group acts as a temporary protecting agent for the amino functionality, preventing unwanted side reactions during peptide synthesis or derivatization. It is stable under basic and nucleophilic conditions but cleaved under acidic environments (e.g., trifluoroacetic acid). Methodologically, researchers must balance Boc deprotection efficiency with acid-sensitive components in the molecule. For example, during solid-phase synthesis, TFA is commonly used for cleavage, but alternative protocols may be needed if the compound contains acid-labile groups .

Q. What are typical synthetic routes for 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid?

Synthesis often involves coupling tert-butoxycarbonyl anhydride (Boc₂O) to the primary amine of a precursor (e.g., 5-phenyl-pentanoic acid derivatives) under basic conditions (e.g., NaHCO₃ or triethylamine in THF). For chiral variants, enantioselective methods like asymmetric hydrogenation or enzymatic resolution may be employed. Post-synthesis, purification via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%).

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc group integrity (e.g., tert-butyl signal at ~1.4 ppm) and phenyl group substitution patterns.

- Mass Spectrometry (ESI-MS) : To verify molecular weight (expected [M+H]⁺ for C₁₆H₂₃NO₄: 294.16 g/mol). Discrepancies in data (e.g., unexpected peaks in NMR) may indicate by-products from incomplete Boc protection or racemization .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

Chiral purity is critical for bioactivity. Methods include:

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.

- Enzymatic Resolution : Lipases or esterases to separate enantiomers.

- Dynamic Kinetic Resolution : Combines racemization and selective crystallization. Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess (>99%) .

Q. What strategies address stability challenges under varying pH and temperature conditions?

The Boc group is prone to hydrolysis in acidic or humid environments. Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under inert gas (argon). Evidence from related Boc-protected compounds suggests a shelf life of >2 years under optimal conditions .

Q. How can computational modeling predict this compound’s pharmacological interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like G-protein-coupled receptors. For example, analogs of this compound have shown activity in growth hormone secretagogue receptors (GHSR-1a). QSAR models trained on logP, polar surface area, and hydrogen-bonding descriptors can guide structural optimization .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Researchers should:

- Replicate Assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based cAMP assays).

- Validate Purity : Re-purify batches and confirm via LC-MS.

- Control Stereochemistry : Ensure enantiopurity, as racemic mixtures can skew dose-response curves .

Q. How is this compound incorporated into peptide chains without side reactions?

Use orthogonal protection strategies. For example:

- Boc for the amino group .

- Benzyl esters for the carboxylic acid . Coupling agents like HBTU or DCC activate the carboxylate for amide bond formation. Post-assembly, selective deprotection (e.g., H₂/Pd for benzyl esters) followed by Boc cleavage ensures sequence fidelity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.